molecular formula C19H20ClNO4 B1379889 Bezafibrato-d6 CAS No. 1219802-74-0

Bezafibrato-d6

Número de catálogo: B1379889
Número CAS: 1219802-74-0
Peso molecular: 367.9 g/mol
Clave InChI: IIBYAHWJQTYFKB-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bezafibrate-d6 is a deuterated form of Bezafibrate, a lipid-lowering agent used to manage hyperlipidemia. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for more precise analytical measurements in scientific research .

Aplicaciones Científicas De Investigación

Lipid Metabolism Research

Bezafibrate-d6 is extensively used in studies investigating lipid metabolism due to its ability to activate PPARs. These receptors play a crucial role in regulating genes involved in lipid metabolism and energy homeostasis.

  • Mechanism of Action : Bezafibrate acts as a dual agonist for PPARα and PPARγ, enhancing the expression of genes responsible for fatty acid oxidation and lipoprotein metabolism. It has been shown to increase the activity of lipoprotein lipase, thereby promoting the catabolism of triglyceride-rich lipoproteins .
  • Case Study : In a study involving rat models, administration of bezafibrate resulted in significant reductions in plasma triglycerides and free fatty acids when subjected to a high-fructose diet. This indicates its potential utility in managing insulin resistance and hyperlipidemia .

Diabetes Research

Bezafibrate-d6 has been investigated for its effects on diabetes-related conditions, particularly type 2 diabetes.

  • Effects on Insulin Sensitivity : Research has demonstrated that bezafibrate can improve insulin sensitivity by modulating lipid profiles. In diabetic mouse models, treatment with bezafibrate led to decreased levels of circulating free fatty acids and improved glucose tolerance .
  • Clinical Implications : The compound's ability to influence lipid metabolism makes it a candidate for adjunct therapy in diabetic patients, particularly those with dyslipidemia .

Hepatology Studies

Bezafibrate-d6 is also employed in hepatology research, especially concerning non-alcoholic fatty liver disease (NAFLD).

  • Impact on Liver Steatosis : In vitro studies using HepaRG hepatocyte models have shown that bezafibrate reduces triglyceride accumulation. At concentrations as low as 25 μM, it effectively diminishes lipid droplet size, suggesting its potential as a therapeutic agent for NAFLD .
  • Mechanistic Insights : The compound's action on PPARs contributes to its efficacy in reducing hepatic fat accumulation, which is critical in the pathophysiology of NAFLD .

Cardiovascular Research

Given its lipid-modulating effects, bezafibrate-d6 has implications in cardiovascular research.

  • Cholesterol Management : Bezafibrate has been shown to lower LDL cholesterol levels while increasing HDL cholesterol. This dual effect is beneficial for cardiovascular health and is a primary reason for its clinical use in managing dyslipidemia .
  • Clinical Trials : Various clinical trials have demonstrated the efficacy of bezafibrate in reducing cardiovascular risk factors associated with dyslipidemia, making it a valuable compound in cardiovascular pharmacotherapy .

Pharmacological Studies

Bezafibrate-d6 serves as an analytical standard in pharmacological studies assessing drug interactions and metabolic pathways.

  • Use in HPLC : It is utilized as a standard reference compound in high-performance liquid chromatography (HPLC) assays to quantify bezafibrate levels in biological samples, facilitating pharmacokinetic studies .
  • Research on Drug Metabolism : Studies focusing on the metabolism of bezafibrate have highlighted its role in elucidating the metabolic pathways involved in drug disposition and efficacy .

Mecanismo De Acción

Target of Action

Bezafibrate-d6, also known as Bezafibrate D6 (dimethyl D6), is a lipid-lowering fibrate that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs). It is an agonist of PPARs, with EC50s of 50 μM, 60 μM, 20 μM for human PPARα, PPARγ and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

Bezafibrate-d6 interacts with its targets, the PPARs, and induces changes in the expression of genes. It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. Certain other investigations have also suggested that the substance might also elicit some effects on ppar-gamma and ppar-delta too . This interaction results in the lowering of cholesterol and triglycerides, decreasing low-density lipoproteins (LDL), and increasing high-density lipoproteins (HDL) .

Biochemical Pathways

Bezafibrate-d6 affects several biochemical pathways. It lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It has been reported to have biochemical efficacy for patients with primary biliary cirrhosis (PBC) refractory to ursodeoxycholic acid (UDCA) .

Pharmacokinetics

The pharmacokinetics of Bezafibrate-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .

Result of Action

The molecular and cellular effects of Bezafibrate-d6’s action include the lowering of cholesterol and triglycerides, decreasing LDL, and increasing HDL . It has been shown to significantly decrease the prevalence of small, dense LDL particles, remnants, induce atherosclerotic plaque regression in the thoracic and abdominal aorta, and improve endothelial function .

Análisis Bioquímico

Biochemical Properties

Bezafibrate D6 (dimethyl D6) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors are nuclear transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Bezafibrate D6 (dimethyl D6) binds to these receptors, leading to the activation of pathways that enhance lipid metabolism and reduce triglyceride levels .

Cellular Effects

Bezafibrate D6 (dimethyl D6) has profound effects on various cell types and cellular processes. It induces autophagy and improves hepatic lipid metabolism, particularly in conditions like glycogen storage disease type Ia . By activating PPARα, it enhances fatty acid oxidation and reduces lipogenesis, thereby decreasing triglyceride and glycogen accumulation in liver cells . Additionally, Bezafibrate D6 (dimethyl D6) influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its lipid-lowering effects .

Molecular Mechanism

The molecular mechanism of Bezafibrate D6 (dimethyl D6) involves its action as a PPAR agonist. This binding initiates the transcription of genes involved in lipid metabolism, such as those encoding for enzymes responsible for fatty acid oxidation and lipoprotein metabolism . Bezafibrate D6 (dimethyl D6) also inhibits acetyl-CoA carboxylase, reducing fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bezafibrate D6 (dimethyl D6) have been observed to change over time. Studies have shown that it remains stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Over time, its lipid-lowering effects persist, but long-term studies indicate potential alterations in metabolic pathways and gene expression . In in vitro and in vivo studies, Bezafibrate D6 (dimethyl D6) has demonstrated sustained efficacy in reducing triglyceride levels and improving lipid profiles .

Dosage Effects in Animal Models

The effects of Bezafibrate D6 (dimethyl D6) vary with different dosages in animal models. At lower doses, it effectively reduces triglyceride levels and enhances fatty acid oxidation without significant adverse effects . At higher doses, there may be toxic effects, including liver enlargement and increased liver enzyme levels . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Bezafibrate D6 (dimethyl D6) is involved in several metabolic pathways, primarily those related to lipid metabolism. It activates PPARα, leading to increased expression of genes involved in fatty acid β-oxidation and decreased expression of genes involved in lipogenesis . This results in enhanced breakdown of fatty acids and reduced synthesis of triglycerides . Additionally, Bezafibrate D6 (dimethyl D6) influences glucose metabolism by improving insulin sensitivity and reducing blood glucose levels .

Transport and Distribution

Within cells and tissues, Bezafibrate D6 (dimethyl D6) is transported and distributed through interactions with specific transporters and binding proteins. It is primarily taken up by liver cells, where it exerts its lipid-lowering effects . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Bezafibrate D6 (dimethyl D6) accumulates in the liver, where it activates PPARα and modulates lipid metabolism .

Subcellular Localization

Bezafibrate D6 (dimethyl D6) is localized primarily in the cytosol and nucleus of liver cells . Its activity is directed by targeting signals that facilitate its transport to these compartments. In the nucleus, it binds to PPARα and other PPARs, initiating the transcription of genes involved in lipid metabolism . The subcellular localization of Bezafibrate D6 (dimethyl D6) is crucial for its function as a lipid-lowering agent, as it ensures the activation of key metabolic pathways in the appropriate cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bezafibrate-d6 involves the incorporation of deuterium into the molecular structure of Bezafibrate. The process typically starts with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Bezafibrate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Bezafibrate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of Bezafibrate-d6

Bezafibrate-d6 is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in scientific research and industrial applications where accuracy and consistency are critical .

Actividad Biológica

Bezafibrate-d6 is a deuterated form of bezafibrate, a drug primarily used to treat dyslipidemia and hyperlipidemia. Its biological activities are significant in various metabolic processes, particularly in lipid metabolism and autophagy. This article reviews the biological activity of bezafibrate-d6, supported by recent research findings, case studies, and data tables.

Overview of Bezafibrate-d6

Bezafibrate is a pan-peroxisome proliferator-activated receptor (PPAR) agonist that plays a crucial role in regulating lipid metabolism. The deuterated version, bezafibrate-d6, is utilized in research to trace metabolic pathways and assess drug efficacy in various biological settings.

  • Lipid Metabolism : Bezafibrate-d6 enhances fatty acid oxidation while reducing lipogenesis. In studies involving G6pc−/− mice, administration of bezafibrate resulted in decreased liver triglyceride concentrations and improved mitochondrial biogenesis, indicating enhanced lipid metabolism .
  • Autophagy Induction : Research has shown that bezafibrate-d6 induces autophagy in hepatic tissues. This process is vital for cellular homeostasis and is linked to improved liver function by promoting the degradation of dysfunctional organelles and proteins .
  • PPAR Activation : Bezafibrate-d6 activates PPAR-α, which is associated with the regulation of genes involved in fatty acid transport and oxidation. This activation leads to increased expression of proteins such as medium-chain acyl-CoA dehydrogenase (MCAD), which further supports fatty acid metabolism .

Case Studies

  • Case Study 1 : A study on G6pc−/− mice demonstrated that treatment with bezafibrate led to significant reductions in liver triglyceride levels (p < 0.001) compared to controls. Histological improvements were observed through Oil Red O staining, indicating decreased lipid accumulation .
  • Case Study 2 : In a clinical setting, bezafibrate was evaluated for its potential to correct very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. The results indicated that bezafibrate could improve metabolic profiles in affected individuals by enhancing fatty acid oxidation pathways .

Table 1: Effects of Bezafibrate-d6 on Lipid Metabolism in G6pc−/− Mice

ParameterControl GroupBezafibrate-d6 Groupp-value
Liver Triglycerides (mg/g)15 ± 25 ± 1<0.001
Liver Glycogen (mg/g)25 ± 322 ± 2NS
PPAR-α Expression (fold change)14<0.05
MCAD Expression (fold change)12<0.01

NS : Not Significant

Propiedades

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bezafibrate-d6
Reactant of Route 2
Reactant of Route 2
Bezafibrate-d6
Reactant of Route 3
Bezafibrate-d6
Reactant of Route 4
Reactant of Route 4
Bezafibrate-d6
Reactant of Route 5
Bezafibrate-d6
Reactant of Route 6
Bezafibrate-d6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.